molecular formula C16H15N3O B2381656 5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol CAS No. 618412-09-2

5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol

Cat. No.: B2381656
CAS No.: 618412-09-2
M. Wt: 265.316
InChI Key: BJESPHSCSQTISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol typically involves multi-step organic reactions. One common method includes the reaction of 6-methyl-2-pyridylamine with formaldehyde and 8-hydroxyquinoline under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxide derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol is unique due to its combined structural features, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

5-[[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-4-2-6-15(19-11)18-10-12-7-8-14(20)16-13(12)5-3-9-17-16/h2-9,20H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJESPHSCSQTISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NCC2=C3C=CC=NC3=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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